molecular formula C9H9N3O2S B1610232 Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 59488-80-1

Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1610232
CAS No.: 59488-80-1
M. Wt: 223.25 g/mol
InChI Key: QSPORVCPSXHMMJ-UHFFFAOYSA-N
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Description

Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C9H9N3O2S and its molecular weight is 223.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Thieno[2,3-d]pyrimidine Derivatives

Research has demonstrated that Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate can be utilized in the synthesis of a wide range of thieno[2,3-d]pyrimidine derivatives. These derivatives are prepared through various chemical reactions, highlighting the compound's flexibility in forming esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids. A notable method involves the direct formation from 4-chloro-2-methylthio-5-pyrimidine-carbonitrile and ethyl mercaptoacetate under specific conditions, leading to the creation of numerous amino derivatives and acetylated products through further reactions (Santilli, Kim, & Wanser, 1971).

Heterocyclic Compound Synthesis

This compound is also pivotal in the generation of pyridine-based heterocycles, which are synthesized using this compound as a starting material. The transformation process involves its reaction with phenylisothiocyanate to produce thiourea derivatives, which are then cyclized under different conditions to yield pyridothienopyrimidine derivatives and related heterocycles (El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010).

Microwave-Mediated Synthesis

The compound has been used in microwave-mediated, solvent-free synthesis approaches to produce novel pyrimido[1,2-a]pyrimidines. This method underscores the efficiency and eco-friendliness of utilizing this compound in modern synthetic chemistry, providing a rapid and environmentally benign pathway to novel compounds (Eynde, Hecq, Kataeva, & Kappe, 2001).

Antimicrobial and Anti-inflammatory Applications

Further research has delved into the potential biological activities of derivatives synthesized from this compound. Studies have focused on the synthesis of pyrimidine-5-carboxylate derivatives, investigating their antimicrobial, anti-inflammatory, and analgesic activities. This research indicates the potential of these compounds in developing new therapeutic agents, showcasing the compound's importance in the field of medicinal chemistry (A.S.Dongarwar et al., 2011).

Mechanism of Action

Target of Action

The primary targets of Ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects . .

Properties

IUPAC Name

ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-2-14-9(13)7-6(10)5-3-11-4-12-8(5)15-7/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPORVCPSXHMMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CN=CN=C2S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442458
Record name ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59488-80-1
Record name ethyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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